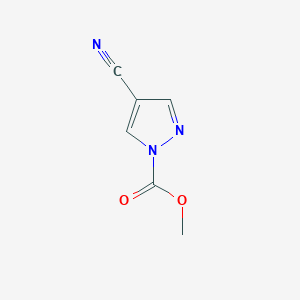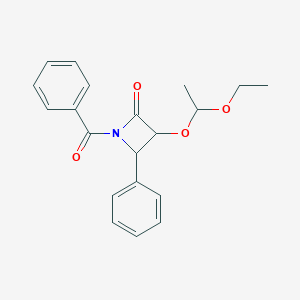
Dimetridazol-d3
Übersicht
Beschreibung
Dimetridazol-d3 ist eine deuterierte Form von Dimetridazol, einer Verbindung der Klasse der Nitroimidazole. Es wird hauptsächlich als analytischer Standard in verschiedenen wissenschaftlichen Studien verwendet. Die Verbindung zeichnet sich durch das Vorhandensein von Deuteriumatomen aus, die Wasserstoffatome in der Molekülstruktur ersetzen, was sie für bestimmte analytische Techniken wie Gaschromatographie und Flüssigchromatographie-Massenspektrometrie nützlich macht .
Wissenschaftliche Forschungsanwendungen
Dimetridazol-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Dimetridazol in verschiedenen Proben verwendet.
Biologie: Wird in Studien zum Metabolismus und zur Pharmakokinetik von Dimetridazol eingesetzt.
Medizin: Wird auf seine potenzielle Anwendung bei der Behandlung von Protozoeninfektionen untersucht.
Industrie: Wird bei der Entwicklung und Qualitätskontrolle von Arzneimitteln eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung über denselben Mechanismus wie Dimetridazol. Es zielt auf die DNA von Protozoenorganismen ab, wodurch Strangbrüche entstehen und die Nukleinsäuresynthese gehemmt wird. Dies führt zum Absterben der Protozoenzellen. Zu den molekularen Zielen gehören die Enzyme, die an der DNA-Replikation und -Reparatur beteiligt sind .
Wirkmechanismus
Target of Action
Dimetridazole-d3 is a deuterium-labeled variant of Dimetridazole . The primary targets of Dimetridazole-d3 are protozoan infections . It is a nitroimidazole-based antibiotic that combats these infections . The compound has shown activity against Bacteroides species .
Mode of Action
It is known that nitroimidazole antibiotics, like dimetridazole, work by inhibiting protein synthesis in protozoan organisms, thereby preventing their growth and replication .
Biochemical Pathways
As a nitroimidazole antibiotic, it likely disrupts dna synthesis in protozoan organisms, leading to cell death .
Result of Action
The result of Dimetridazole-d3’s action is the effective combat against protozoan infections . By inhibiting protein synthesis in these organisms, Dimetridazole-d3 prevents their growth and replication, leading to their eventual death .
Biochemische Analyse
Cellular Effects
Its parent compound, Dimetridazole, is known to have activity against Bacteroides species , suggesting that it may influence cellular function in these organisms
Molecular Mechanism
It is likely to share similar properties with its parent compound, Dimetridazole, which is a nitroimidazole antiprotozoal agent
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dimetridazol-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Dimetridazolmolekül. Dies kann durch eine Reihe von chemischen Reaktionen erreicht werden, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Eine gängige Methode beinhaltet die Verwendung deuterierter Reagenzien im Syntheseprozess. Beispielsweise kann die Reaktion von 2-Methyl-5-nitroimidazol mit deuteriertem Methyliodid this compound erzeugen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung und -bedingungen, um die effiziente Einarbeitung von Deuteriumatomen zu gewährleisten. Die Produktion erfolgt in der Regel in kontrollierten Umgebungen, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Dimetridazol-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe in this compound kann oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Die Nitrogruppe kann auch unter bestimmten Bedingungen reduziert werden.
Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Nitrogruppe zur Bildung von Nitroso- oder Hydroxylaminderivaten führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Metronidazol: Eine weitere Nitroimidazol-Verbindung, die zur Behandlung von Protozoeninfektionen eingesetzt wird.
Tinidazol: Ähnlich in Struktur und Funktion zu Dimetridazol.
Ornidazol: Ebenfalls ein Nitroimidazol mit ähnlichen Anwendungen
Einzigartigkeit
Dimetridazol-d3 ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, was es besonders nützlich für analytische Studien macht. Die Deuteriumatome sorgen für einen deutlichen Massendifferenz, die eine präzise Quantifizierung und Analyse in komplexen Gemischen ermöglicht .
Eigenschaften
IUPAC Name |
2-methyl-5-nitro-1-(trideuteriomethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPYPUJPLLOIN-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583594 | |
| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64678-69-9 | |
| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetridazole-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for Dimetridazole-d3 described in the research paper?
A1: The paper presents a novel method for synthesizing Dimetridazole-d3, a deuterium-labeled version of Dimetridazole. The significance lies in the use of CF3SO3CD3 as the -CD3 source, allowing for high regioselectivity and deuterium purity during the N-trideuteromethylation of Dimetridazole. [] This is crucial for researchers utilizing deuterated compounds in studies investigating metabolic pathways, reaction mechanisms, or pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride](/img/structure/B135206.png)
![5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE](/img/structure/B135207.png)



![N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide](/img/structure/B135214.png)


